Cas no 1806739-50-3 (4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine)

4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H6ClF3INO/c1-4-7(15-8(10,11)12)5(3-9)2-6(13)14-4/h2H,3H2,1H3
- InChIKey: WLUZMYNOAYTINB-UHFFFAOYSA-N
- SMILES: IC1=CC(CCl)=C(C(C)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 217
- XLogP3: 3.5
- トポロジー分子極性表面積: 22.1
4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029090022-1g |
4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine |
1806739-50-3 | 97% | 1g |
$1,490.00 | 2022-03-31 |
4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridineに関する追加情報
4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806739-50-3) is a highly specialized organic molecule belonging to the pyridine derivative family. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a pyridine ring with multiple substituents: a chloromethyl group at position 4, an iodo group at position 6, a methyl group at position 2, and a trifluoromethoxy group at position 3. These substituents collectively influence the compound's chemical reactivity, stability, and biological activity.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeting agents. The presence of the trifluoromethoxy group in this compound is particularly notable, as it is known to enhance the molecule's lipophilicity and improve its ability to penetrate cellular membranes. This property makes it a promising candidate for drug delivery systems and targeted therapies. Additionally, the iodo group at position 6 introduces electronic effects that can modulate the compound's reactivity, making it suitable for various cross-coupling reactions—a key area of interest in modern organic synthesis.
The synthesis of 4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine involves a multi-step process that typically begins with the preparation of the pyridine ring followed by successive substitution reactions to introduce the desired functional groups. Researchers have explored various methodologies to optimize this synthesis, including the use of transition metal catalysts and microwave-assisted techniques. These advancements have not only improved the yield and purity of the compound but also opened up new avenues for its large-scale production.
In terms of applications, this compound has shown potential in several areas. In pharmaceutical research, it has been investigated as a precursor for bioactive molecules with anti-inflammatory and anticancer properties. The chloromethyl group at position 4 is particularly valuable in such contexts, as it can serve as a reactive site for further functionalization or conjugation with other biomolecules. Moreover, its stability under physiological conditions makes it an attractive candidate for drug delivery systems.
Another emerging application of this compound is in materials science, where it has been explored as a building block for advanced materials such as conductive polymers and organic semiconductors. The trifluoromethoxy group contributes to the molecule's electron-withdrawing properties, which are crucial for achieving desirable electronic characteristics in these materials. Recent studies have demonstrated that incorporating this compound into polymer frameworks can significantly enhance their electrical conductivity and mechanical stability.
From an environmental perspective, understanding the fate and behavior of 4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine in natural systems is essential for assessing its potential impact on ecosystems. Research has shown that while the compound exhibits moderate persistence in aquatic environments, its biodegradation pathways are influenced by microbial activity and environmental conditions such as temperature and pH levels.
In conclusion, 4-(Chloromethyl)-6-iodo-2-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1806739-50-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structural features make it an invaluable tool in contemporary chemical research, particularly in areas such as drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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